1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester
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Overview
Description
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester is a complex organic compound belonging to the class of pyrroloquinoline quinones. These compounds are known for their unique tricyclic ortho-quinone structure, which includes carboxylic acid groups at the C-2, C-7, and C-9 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions to form the tricyclic core structure. The reaction conditions often include the use of Lewis acids as catalysts and may involve microwave acceleration to enhance yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoline Quinone (PQQ): Shares a similar tricyclic ortho-quinone structure and redox properties.
Methoxatin: Another name for PQQ, highlighting its role as a redox cofactor.
Uniqueness
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester is unique due to its specific ester functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
144686-40-8 |
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Molecular Formula |
C23H18N2O8 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
tris(prop-2-enyl) 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate |
InChI |
InChI=1S/C23H18N2O8/c1-4-7-31-21(28)12-10-14(22(29)32-8-5-2)25-18-16(12)17-13(19(26)20(18)27)11-15(24-17)23(30)33-9-6-3/h4-6,10-11,24H,1-3,7-9H2 |
InChI Key |
MXMHCKQBHHKBSK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)OCC=C)C(=O)C2=O)C(=O)OCC=C |
Origin of Product |
United States |
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